N,N-Diisopropyl-2-phenylbenzamide
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Overview
Description
N,N-Diisopropyl-2-phenylbenzamide is an organic compound with the molecular formula C19H23NO It is a benzamide derivative characterized by the presence of two isopropyl groups attached to the nitrogen atom and a phenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diisopropyl-2-phenylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and eco-friendly process provides high yields and utilizes ultrasonic irradiation to enhance the reaction rate.
Another method involves the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This approach uses lithium diisopropylamide (LDA) as a base to promote the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recoverable catalysts and eco-friendly processes is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-2-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Diisopropyl-2-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-2-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylbenzamide: Similar in structure but lacks the phenyl group.
N-Phenylbenzamide: Contains a phenyl group but lacks the isopropyl groups.
N,N-Dimethylbenzamide: Contains methyl groups instead of isopropyl groups.
Uniqueness
N,N-Diisopropyl-2-phenylbenzamide is unique due to the presence of both isopropyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-phenyl-N,N-di(propan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14(2)20(15(3)4)19(21)18-13-9-8-12-17(18)16-10-6-5-7-11-16/h5-15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQSSWYUINHKOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359616 |
Source
|
Record name | STK225823 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103681-91-0 |
Source
|
Record name | STK225823 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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